molecular formula C12H15NO B1296144 Phenyl(piperidin-4-yl)methanone CAS No. 37586-22-4

Phenyl(piperidin-4-yl)methanone

Cat. No. B1296144
Key on ui cas rn: 37586-22-4
M. Wt: 189.25 g/mol
InChI Key: DDRCHUGHUHZNKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07268232B2

Procedure details

The title compound (3 mg, 8% yield) was prepared as described for 196MBT2-4 from 1-cyano-4-fluoronaphthalene (20 mg, 0.117 mmol) and 4-benzoylpiperidine (89 mg, 0.468 mmol).
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
89 mg
Type
reactant
Reaction Step Two
Yield
8%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6](F)=[CH:5][CH:4]=1)#[N:2].[C:14]([CH:22]1[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]1)(=[O:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[C:14]([CH:22]1[CH2:27][CH2:26][N:25]([C:6]2[C:7]3[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=3)[C:3]([C:1]#[N:2])=[CH:4][CH:5]=2)[CH2:24][CH2:23]1)(=[O:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
20 mg
Type
reactant
Smiles
C(#N)C1=CC=C(C2=CC=CC=C12)F
Step Two
Name
Quantity
89 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C1CCN(CC1)C1=CC=C(C2=CC=CC=C12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 3 mg
YIELD: PERCENTYIELD 8%
YIELD: CALCULATEDPERCENTYIELD 7.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.